Einecs 289-359-4

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 289-359-4 is a chemical identifier for a substance listed in the EU’s regulatory database. These substances are subject to regulatory evaluation under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity assessments and risk management . Computational approaches, such as Read-Across Structure-Activity Relationships (RASAR), are increasingly used to predict properties of EINECS chemicals by leveraging data from structurally similar compounds .

Properties

CAS No. |

87980-30-1 |

|---|---|

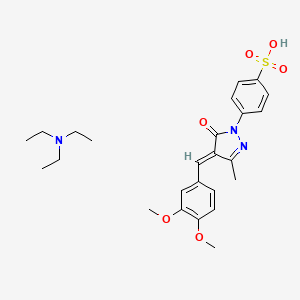

Molecular Formula |

C25H33N3O6S |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

N,N-diethylethanamine;4-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C19H18N2O6S.C6H15N/c1-12-16(10-13-4-9-17(26-2)18(11-13)27-3)19(22)21(20-12)14-5-7-15(8-6-14)28(23,24)25;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,23,24,25);4-6H2,1-3H3/b16-10+; |

InChI Key |

QGTXWYFALBBOJT-QFHYWFJHSA-N |

Isomeric SMILES |

CCN(CC)CC.CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |

Canonical SMILES |

CCN(CC)CC.CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

2,2’-azobis(2-methylpropionitrile): can be synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-azobis(2-methylpropionitrile): undergoes various types of chemical reactions, including:

Thermal Decomposition: When heated, it decomposes to form nitrogen gas and two radicals, which can initiate polymerization reactions.

Oxidation: It can be oxidized to form .

Reduction: It can be reduced to form derivatives.

Common reagents and conditions used in these reactions include organic solvents , heat , and catalysts . The major products formed from these reactions are typically polymers and oligomers .

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile): is widely used in scientific research due to its ability to generate radicals. Some of its applications include:

Polymer Chemistry: It is used as a radical initiator in the polymerization of monomers to form polymers such as and .

Biology: It is used in the study of radical-induced damage to biological molecules and cells.

Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of plastics, rubbers, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of radicals through thermal decomposition. The compound decomposes to form two 2-cyanoprop-2-yl radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the carbon-carbon double bonds of monomers and the formation of covalent bonds between monomer units.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS 289-359-4 can be compared to analogs using molecular similarity metrics. For example:

- Tanimoto Index : A ≥70% similarity threshold (based on PubChem 2D fingerprints) is commonly used to identify analogs for read-across predictions .

- Coverage Efficiency : A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI compounds) could cover 33,000 EINECS substances via structural similarity, highlighting the efficiency of RASAR models .

Table 1: Example Similarity Analysis for EINECS Chemicals

Note: Data adapted from RASAR studies and QSAR models .

Physicochemical and Toxicological Profiles

- Physicochemical Space : ERGO reference substances (28 compounds) were shown to cover >50% of the EINECS domain in bioavailability-related properties, suggesting broad applicability of read-across predictions .

- Toxicity Predictions: QSAR models for chlorinated alkanes and organothiophosphates (covering 0.7% of EINECS chemicals) achieved high accuracy by extrapolating in vitro data to in vivo toxicity, reducing reliance on animal testing .

Table 2: Toxicity Comparison Using QSAR Models

| Compound Class | Endpoint (e.g., LC50) | Model Accuracy (R²) | Applicability Domain |

|---|---|---|---|

| Chlorinated alkanes | 96-h fish toxicity | 0.85 | Hydrophobicity (log Kow ≤5) |

| Organothiophosphates | Daphnid immobilization | 0.78 | Electrophilic reactivity |

| Mononitrobenzenes | Algal growth inhibition | 0.91 | Aromatic substituent patterns |

Source: Validated QSAR models adhering to OECD guidelines .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.